molecular formula C18H18N2O2 B2647170 2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)propanamide CAS No. 1261017-55-3

2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)propanamide

Cat. No.: B2647170
CAS No.: 1261017-55-3
M. Wt: 294.354
InChI Key: LRHCDARTXJFPFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)propanamide (CAS: 1260998-16-0) is a synthetic amide derivative characterized by a propanamide backbone substituted with a cyano group at position 2, a 4-methoxyphenyl group at position 3, and a 4-methylphenyl group on the amide nitrogen. Its molecular formula is C₁₈H₁₇N₂O₂, with a molecular weight of 293.34 g/mol (estimated based on structural analogs in ) . The compound’s structure combines electron-withdrawing (cyano) and electron-donating (methoxy, methyl) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name

2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13-3-7-16(8-4-13)20-18(21)15(12-19)11-14-5-9-17(22-2)10-6-14/h3-10,15H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHCDARTXJFPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)propanamide typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzaldehyde with 4-methylaniline to form an intermediate Schiff base, which is then subjected to a cyanoethylation reaction to introduce the cyano group. The final step involves the formation of the amide bond through a condensation reaction with propanoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 2-amino-3-(4-methoxyphenyl)-N-(4-methylphenyl)propanamide.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The aromatic rings can participate in π-π interactions with proteins and enzymes, potentially modulating their activity. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features Reference
2-Cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)propanamide (Target) C₁₈H₁₇N₂O₂ -CN (C2), 4-OCH₃ (C3), 4-CH₃ (N) ~293.34 Cyano group; dual aryl substitution
N-(4-Chlorobenzyl)-2-cyano-3-[(4-methoxyphenyl)amino]propanamide C₁₈H₁₈ClN₃O₂ -CN (C2), 4-OCH₃ (C3), 4-Cl-benzyl (N) 343.81 Chlorobenzyl group; higher molecular weight
3-Chloro-N-(4-methoxyphenyl)propanamide C₁₀H₁₁ClNO₂ -Cl (C3), 4-OCH₃ (N) 212.65 Simpler structure; chloro substitution
2-{Acetyl-[(4-methylphenyl)sulfonyl]amino}-N-(4-aminophenyl)propanamide (Cmpd 4) C₁₈H₂₁N₃O₃S Acetyl-sulfonyl (C2), 4-NH₂-phenyl (N) 359.44 Sulfonamide group; antifungal activity
N-(4-Amino-2-methoxyphenyl)propanamide C₁₀H₁₄N₂O₂ -NH₂ (C4), -OCH₃ (C2) 194.23 Amino-methoxy substitution

Key Observations :

  • Steric Effects : The 4-methylphenyl group on the amide nitrogen introduces moderate steric hindrance, whereas bulkier groups like chlorobenzyl () may reduce bioavailability .
  • Biological Activity : Compounds with sulfonamide groups (e.g., compound 4 in ) exhibit antifungal activity, while chloro-substituted analogs () lack explicit biological data but share structural motifs with antimicrobial agents .
Physicochemical Properties

Crystallography and Hydrogen Bonding :

  • The target compound’s crystal structure is unreported, but analogs like 3-Chloro-N-(4-methoxyphenyl)propanamide () form C11(4) hydrogen-bonding chains via N–H···O and C–H···O interactions, stabilizing the crystal lattice .
  • In contrast, N-{2-[N-(4-Methylphenyl)oxamoyl]-phenyl}propanamide () exhibits R₂²(14) and R₂²(18) hydrogen-bonded rings , suggesting that substituents like oxamoyl groups significantly alter packing motifs .

Solubility and Stability :

  • The cyano group in the target compound likely increases hydrophilicity compared to non-polar substituents (e.g., methyl or chloro). However, the 4-methoxyphenyl group may enhance lipophilicity, balancing solubility .
  • Compounds with sulfonamide groups () show higher thermal stability due to strong hydrogen bonding, as evidenced by their melting points (e.g., compound 4: 160–162°C) .

Biological Activity

2-Cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)propanamide is a synthetic compound notable for its unique molecular structure, which includes a cyano group and methoxy-substituted phenyl groups. This compound has garnered interest in the fields of biochemistry and medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.

  • Molecular Formula : C₁₈H₁₈N₂O₂
  • Molecular Weight : 294.35 g/mol
  • Functional Groups : Cyano, methoxy, and methyl groups

The presence of these functional groups is critical as they influence the compound's reactivity and interaction with biological targets. The cyano group can act as an electrophile, while the aromatic rings may engage in π-π interactions with proteins and enzymes.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Reactivity : The cyano group can react with nucleophilic sites in biological molecules.
  • Aromatic Interactions : The compound's aromatic rings can modulate the activity of proteins through π-π stacking interactions.
  • Lipophilicity : The methoxy and methyl groups enhance the compound’s lipophilicity, which may improve its membrane permeability and bioavailability.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound, revealing promising results against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Bacillus subtilis4.69 - 22.9 µM

These findings suggest that this compound exhibits significant antibacterial activity, comparable to other known antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, the compound has been investigated for its potential anticancer effects. Research indicates that it may induce apoptosis in cancer cells by modulating key signaling pathways such as PI3K/Akt and MAPK pathways.

Case Studies

  • Antibacterial Efficacy Study : A study conducted on various derivatives of cyano compounds found that those with methoxy substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria . The study highlighted the importance of structural modifications in improving biological efficacy.
  • Anticancer Mechanism Investigation : Another research effort focused on the compound's ability to inhibit cancer cell proliferation through apoptosis induction. The study demonstrated that specific substitutions on the phenyl rings significantly influenced the compound's effectiveness against cancer cell lines.

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds to elucidate its unique characteristics:

Compound Structural Features Biological Activity
2-cyano-3-(4-hydroxyphenyl)-N-(4-methylphenyl)propanamideHydroxy instead of methoxyEnhanced antioxidant activity
2-cyano-3-(4-methylphenyl)-N-(4-methoxyphenyl)propanamideSwapped positions of methoxy and methyl groupsVariable antimicrobial activity

This comparison illustrates how slight variations in molecular structure can lead to significant differences in biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.